(S)-5-[(Biphenyl-4-yl)carbonyl]pyrrolidin-2-one
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Overview
Description
(S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one is a chiral compound featuring a pyrrolidinone ring attached to a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one typically involves the following steps:
Amination and Cyclization: Functionalized acyclic substrates undergo amination followed by cyclization to form the pyrrolidinone ring.
Oxidation: Pyrrolidine derivatives are oxidized to introduce the carbonyl group.
Ring Expansion: β-lactams or cyclopropylamides are expanded to form the pyrrolidinone structure.
Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and selectivity. Common catalysts include transition metals such as palladium and nickel, which facilitate the formation of the pyrrolidinone ring through various coupling reactions .
Chemical Reactions Analysis
Types of Reactions: (S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The biphenyl moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones and biphenyl derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
(S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of disease-related enzymes or modulation of receptor activity .
Comparison with Similar Compounds
1,5-Substituted Pyrrolidin-2-ones: These compounds share the pyrrolidinone core but differ in the substituents attached to the ring.
3-Iodopyrroles: These compounds feature a pyrrole ring with an iodine substituent, offering different reactivity and applications.
Uniqueness: (S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one is unique due to its chiral nature and the presence of the biphenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H15NO2 |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
(5S)-5-(4-phenylbenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H15NO2/c19-16-11-10-15(18-16)17(20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,19)/t15-/m0/s1 |
InChI Key |
YFXRBWUXDNJWKM-HNNXBMFYSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(=O)NC1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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